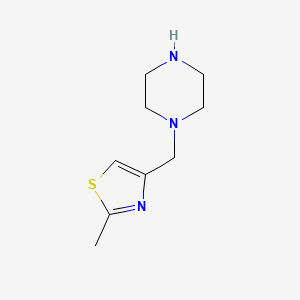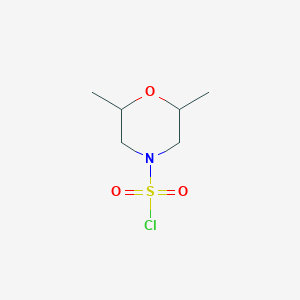
ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
説明
Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, also known as 4-EEPC, is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of pyrrole, an aromatic heterocyclic compound, and has been used in various studies for its biochemical and physiological effects.
科学的研究の応用
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure, featuring both ester and pyrrole functional groups, makes it a versatile precursor in constructing pharmacologically active molecules or materials with specific electronic properties .
Medicinal Chemistry
In medicinal chemistry, this compound could be used to synthesize derivatives that may exhibit biological activity. The pyrrole ring, in particular, is a common motif in drugs that target a variety of diseases, suggesting potential applications in drug discovery and development .
Corrosion Inhibition
The compound has potential applications as a corrosion inhibitor. Its molecular structure suggests that it could interact with metal surfaces to form a protective layer, thereby preventing or slowing down corrosion processes. This application is particularly relevant in the protection of ferrous metals and alloys .
Material Science
In material science, the compound could be used to modify the surface properties of materials. For example, it could be incorporated into coatings to enhance durability or to confer other desirable characteristics such as hydrophobicity or resistance to environmental degradation .
Catalysis
The pyrrole moiety within the compound’s structure could be exploited in catalysis. It might act as a ligand in metal complexes that catalyze various chemical reactions, potentially leading to more efficient synthesis methods for a range of organic compounds .
Analytical Chemistry
As a reagent, this compound could be used in analytical chemistry to develop new methods for the detection and quantification of other substances. Its reactivity with specific functional groups could be harnessed in colorimetric assays or other types of sensors .
Agricultural Chemistry
There is potential for this compound to be used in the synthesis of agrochemicals. Its structural features could be beneficial in creating new pesticides or herbicides with improved safety profiles and effectiveness .
Nanotechnology
Lastly, in the field of nanotechnology, this compound could be used to synthesize organic frameworks or as a building block for organic electronic devices. Its electronic properties might be useful in developing components for organic solar cells or light-emitting diodes (LEDs) .
特性
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-17-11(15)7-10-8(3)12(14-9(10)4)13(16)18-6-2/h14H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRDYGMRKUZRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=C1C)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564599 | |
| Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
CAS RN |
40345-42-4 | |
| Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)


![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)




![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)


![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)

